1,2-dimethoxy-9H-thioxanthen-9-one
CAS No.:
Cat. No.: VC0824227
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O3S |
|---|---|
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 1,2-dimethoxythioxanthen-9-one |
| Standard InChI | InChI=1S/C15H12O3S/c1-17-10-7-8-12-13(15(10)18-2)14(16)9-5-3-4-6-11(9)19-12/h3-8H,1-2H3 |
| Standard InChI Key | LZAPWMRTQFPWQE-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |
| Canonical SMILES | COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |
Introduction
Chemical Structure and Properties
1,2-Dimethoxy-9H-thioxanthen-9-one possesses a tricyclic framework with a central thioxanthene core, which consists of two benzene rings connected by a sulfur atom and a carbonyl group. The defining feature of this compound is the presence of two methoxy (-OCH₃) groups at positions 1 and 2, which significantly influences its physicochemical properties and reactivity profile.
Physical Properties
The physical properties of 1,2-dimethoxy-9H-thioxanthen-9-one are influenced by the presence of the two methoxy groups, which enhance its solubility in organic solvents compared to the mono-methoxylated analog. These methoxy groups also affect the electronic distribution within the molecule, influencing its spectroscopic properties and reactivity patterns.
Based on structural analysis and comparison with related compounds, the following properties can be inferred:
| Property | Value/Description |
|---|---|
| Appearance | Yellow to pale orange crystalline solid |
| Molecular Formula | C₁₅H₁₂O₃S |
| Molecular Weight | Approximately 272.32 g/mol |
| Solubility | Enhanced solubility in organic solvents compared to mono-methoxylated derivatives |
| Melting Point | Estimated 180-190°C (based on similar compounds) |
| UV Absorption | Strong absorption in the UV region (typically 300-380 nm) |
Structural Characteristics
The presence of two methoxy groups at positions 1 and 2 creates a unique electronic environment within the molecule. These groups serve as electron-donating substituents, increasing electron density in the aromatic system. This structural feature impacts the compound's reactivity, particularly in electrophilic substitution reactions and photochemical processes.
Synthesis Methods
The synthesis of 1,2-dimethoxy-9H-thioxanthen-9-one typically involves multi-step processes starting from appropriately substituted precursors. Based on synthetic approaches for similar thioxanthone derivatives, several potential routes can be outlined.
Cyclization of Substituted Intermediates
One potential synthetic route involves the cyclization of halogenated intermediates derived from dimethoxylated precursors. This approach is analogous to the synthesis of related thioxanthone compounds where mono-methoxylated derivatives are prepared via cyclization reactions.
The synthesis would typically involve:
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Preparation of a suitably substituted 1,2-dimethoxybenzaldehyde derivative
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Reaction with 2-mercaptobenzoic acid under acidic conditions
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Cyclization to form the thioxanthone core structure
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Purification via recrystallization or chromatography
Methoxylation of Thioxanthone Core
An alternative approach could involve the direct methoxylation of a thioxanthone or mono-methoxylated thioxanthone precursor. This method would require carefully controlled reaction conditions to achieve regioselective installation of methoxy groups at the desired positions.
Chemical Reactions
The reactivity profile of 1,2-dimethoxy-9H-thioxanthen-9-one is influenced by the presence of the two methoxy groups, which modify the electronic properties of the thioxanthene core. Several key reaction types are particularly relevant for this compound.
Demethylation Reactions
Similar to other methoxy-substituted aromatics, 1,2-dimethoxy-9H-thioxanthen-9-one can undergo demethylation reactions under appropriate conditions. By analogy with the mono-methoxylated derivative, treatment with concentrated hydrobromic acid in glacial acetic acid would likely result in the formation of the corresponding hydroxy derivatives.
The expected reaction would involve:
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Reactants: 1,2-dimethoxy-9H-thioxanthen-9-one, concentrated hydrobromic acid, and glacial acetic acid
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Conditions: Reflux for several hours with constant stirring
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Products: Potential formation of 1-hydroxy-2-methoxy or 1,2-dihydroxy derivatives, depending on reaction conditions and duration
Photochemical Reactions
Biological Activity and Applications
| Application Area | Potential Role | Mechanism |
|---|---|---|
| Photodynamic Therapy | Photosensitizer | Generation of reactive oxygen species upon light activation |
| Cancer Treatment | Antitumor Agent | Interaction with cellular components and signaling pathways |
| Drug Delivery | Photoresponsive Element | Light-triggered release of therapeutic agents |
| Biosensing | Redox-Active Label | Electrochemical detection of biomolecules |
Comparison with Similar Compounds
The structural and functional properties of 1,2-dimethoxy-9H-thioxanthen-9-one can be better understood through comparison with related thioxanthone derivatives.
Structural Comparisons
The following table provides a comparative analysis of 1,2-dimethoxy-9H-thioxanthen-9-one with structurally related compounds:
| Compound | Structure Type | Distinguishing Features | Comparative Properties |
|---|---|---|---|
| 1,2-Dimethoxy-9H-thioxanthen-9-one | Thioxanthene | Two methoxy groups at positions 1 and 2 | Enhanced solubility; modified electronic properties |
| 2-Methoxy-9H-thioxanthen-9-one | Thioxanthene | One methoxy group at position 2 | Lower solubility compared to dimethoxy derivative |
| 9H-Thioxanthen-9-one | Thioxanthene | No methoxy groups | Base structure; different photophysical properties |
| 10-Hydroxythioxanthenone | Thioxanthene derivative | Hydroxy group at position 10 | Different reactivity profile and hydrogen bonding capacity |
| 2-(4-Diphenylamino)-thioxanthenone | Thioxanthene derivative | Diphenylamino group | Modified electronic and photophysical properties |
Functional Comparisons
The presence of two methoxy groups in 1,2-dimethoxy-9H-thioxanthen-9-one is expected to result in distinct functional characteristics compared to related compounds:
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Enhanced solubility in organic solvents due to the increased polarity contributed by the two methoxy groups
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Modified absorption spectrum due to the altered electronic distribution in the aromatic system
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Different reactivity patterns in both thermal and photochemical reactions
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Potentially altered biological activity profile, influencing its interaction with cellular targets
Analytical Characterization
The structural characterization of 1,2-dimethoxy-9H-thioxanthen-9-one typically involves multiple analytical techniques to confirm its identity and purity.
Spectroscopic Analysis
Several spectroscopic methods are particularly valuable for characterizing this compound:
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NMR Spectroscopy: Expected to show characteristic signals for the two methoxy groups (typically around δ 3.8-4.0 ppm) and distinct patterns for the aromatic protons reflecting the asymmetric substitution pattern
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Mass Spectrometry: Would display a molecular ion peak corresponding to its molecular weight (approximately 272 m/z), with fragmentation patterns showing loss of methoxy groups
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Infrared Spectroscopy: Expected to show characteristic absorption bands for C-O stretching (around 1250-1100 cm⁻¹) and C=O stretching (around 1650 cm⁻¹)
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UV-Visible Spectroscopy: Likely to exhibit strong absorption bands in the UV region, influenced by the presence of the two methoxy groups
Chromatographic Methods
Purification and analysis of 1,2-dimethoxy-9H-thioxanthen-9-one can be accomplished using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water gradient systems
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Thin-Layer Chromatography (TLC): Utilizing silica gel plates with appropriate solvent systems for monitoring reaction progress and purity assessment
Research Opportunities and Future Directions
The unique structural features of 1,2-dimethoxy-9H-thioxanthen-9-one open several avenues for future research:
Structure-Activity Relationship Studies
Comparative studies examining the biological activities of various methoxy-substituted thioxanthones could provide valuable insights into the role of substituent positioning and number in determining efficacy and mechanism of action.
Photochemical Applications
Further investigation into the photophysical properties of 1,2-dimethoxy-9H-thioxanthen-9-one could reveal novel applications in areas such as:
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Photocatalysis for organic synthesis
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Photoinitiators for specialized polymerization reactions
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Photodynamic therapy agents with enhanced tissue penetration properties
Synthetic Methodology Development
Development of efficient, regioselective methods for the synthesis of 1,2-dimethoxy-9H-thioxanthen-9-one could advance the broader field of heterocyclic chemistry and enable the preparation of novel thioxanthone derivatives with tailored properties.
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